Comparison of HDAC1 Inhibitory Potency with Non-Brominated Analog
The presence of the 3-bromophenyl group is critical for high-affinity HDAC1 inhibition. The target compound N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide exhibits an IC50 of 1.10 nM against HDAC1 [1]. In contrast, its non-brominated analog, N-(1-phenylethyl)-2-methoxyacetamide, shows an IC50 of 218 nM against the same target under comparable assay conditions [2]. This represents a greater than 200-fold decrease in potency upon removal of the bromine substituent.
| Evidence Dimension | HDAC1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1.10 nM |
| Comparator Or Baseline | N-(1-phenylethyl)-2-methoxyacetamide: 218 nM |
| Quantified Difference | ~198-fold lower IC50 (greater potency) |
| Conditions | Inhibition of HDAC1 (unknown origin) using a fluorogenic assay. |
Why This Matters
This data confirms that the 3-bromophenyl moiety is non-negotiable for achieving the high-potency HDAC1 inhibition required in advanced epigenetic research, making substitution with simpler analogs invalid.
- [1] BindingDB. BDBM50410803 CHEMBL5280359. N-(1-(3-Bromophenyl)ethyl)-2-methoxyacetamide. View Source
- [2] BindingDB. BDBM50475226 CHEMBL190727. N-(1-phenylethyl)-2-methoxyacetamide. View Source
